
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
Compounds with structures similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide have demonstrated significant antimicrobial and anti-proliferative activities. For instance, derivatives of 1,3,4-oxadiazole have shown potent activity against Gram-positive bacteria and pathogenic fungi like Candida albicans. These compounds also exhibit anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells (Al-Wahaibi et al., 2021).
α-Glucosidase Inhibitory and Antioxidant Activities
Some derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibit notable scavenging activity against free radicals, indicating potential use in managing oxidative stress-related conditions (Menteşe et al., 2015).
Anticancer and Antimycobacterial Agents
Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated as potential anticancer and antimycobacterial agents. Some of these compounds have shown superior activity against specific cancer cell lines and effectiveness against mycobacteria (Polkam et al., 2017).
Water Treatment Applications
Certain acrylamide-based monomers containing 1,3,4-oxadiazole moieties have been developed for the removal of Co(II) cations from water, demonstrating potential applications in water treatment processes (Mirzaeinejad & Mansoori, 2018).
Tubulin Polymerization Inhibitors
Some 2-anilinonicotinyl-linked acrylamide conjugates, similar in structure to the compound , have been evaluated for their ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents (Kamal et al., 2014).
Synthesis of Polymeric Materials
Compounds containing 1,3,4-oxadiazole rings have been used in the synthesis of new aromatic polyamides and poly(1,3,4-oxadiazole-imide)s, showing applications in the development of materials with high thermal stability and potential electronic applications https://consensus.app/papers/poly134oxadiazoleimides-containing-dimethylsilane-hamciuc/a59fc6108aa75d84978842b33204c598/?utm_source=chatgpt" target="_blank">(Sava et al., 2003; Hamciuc et al., 2005)
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-26-16-9-5-13(11-17(16)27-2)6-10-18(25)22-20-24-23-19(28-20)12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3,(H,22,24,25)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFIQLXQVBZLOC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

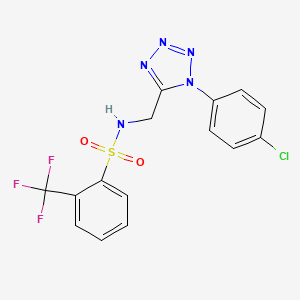
![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)
![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)
![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)

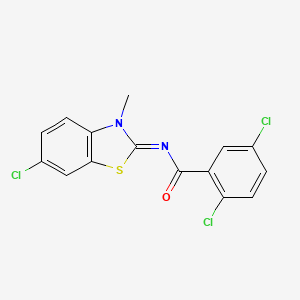
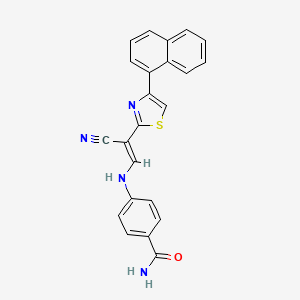
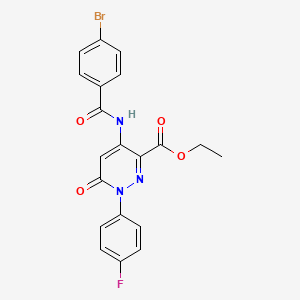

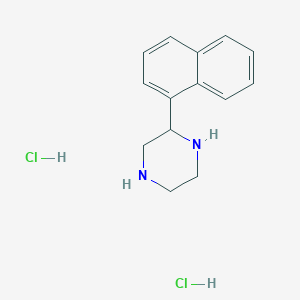
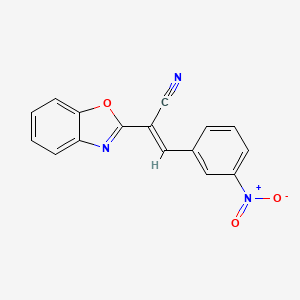

![3-(2-Chlorophenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2463898.png)
![5-Methyl-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide](/img/structure/B2463899.png)